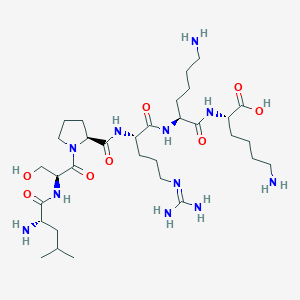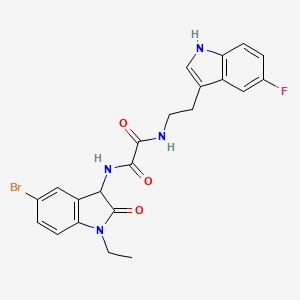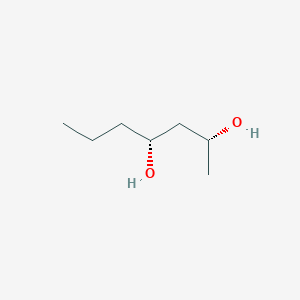![molecular formula C11H18N2O4S B12623618 acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide CAS No. 921195-65-5](/img/structure/B12623618.png)
acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide is a chemical compound with the molecular formula C10H15NO3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acetic acid group and a methanesulfonamide group attached to a phenyl ring with an aminomethyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide typically involves the reaction of 4-(aminomethyl)-2-methylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, large-scale purification methods such as distillation or crystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Azides or thiols substituted products.
Aplicaciones Científicas De Investigación
Acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-catalyzed reactions or modulation of receptor-ligand interactions.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide: Similar structure with a fluorine substituent instead of a methyl group.
Acetic acid;N-[4-(aminomethyl)-2-chlorophenyl]methanesulfonamide: Contains a chlorine substituent on the phenyl ring.
Uniqueness
Acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, making it more or less soluble in certain solvents, and can also impact its interaction with biological targets.
Propiedades
Número CAS |
921195-65-5 |
|---|---|
Fórmula molecular |
C11H18N2O4S |
Peso molecular |
274.34 g/mol |
Nombre IUPAC |
acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide |
InChI |
InChI=1S/C9H14N2O2S.C2H4O2/c1-7-5-8(6-10)3-4-9(7)11-14(2,12)13;1-2(3)4/h3-5,11H,6,10H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
VKGYNGISWSPQIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CN)NS(=O)(=O)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-3-[(2-hydroxyethyl)(propyl)amino]propane-1-sulfonic acid](/img/structure/B12623541.png)
![(3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one](/img/structure/B12623554.png)

![3-Phenyl-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12623559.png)
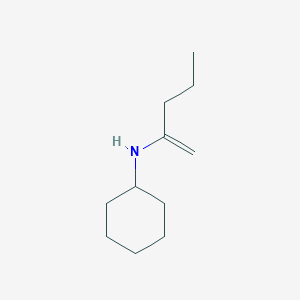
![4'-Heptyl[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B12623579.png)

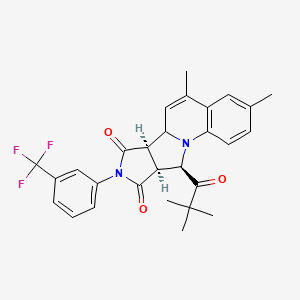
![{2-[(2,3-Dichlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B12623592.png)
![N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12623604.png)
